10-ethoxy-3-(2-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
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Overview
Description
Scientific Research Applications
Unexpected Transformations and Synthesis Methods
- Sedova et al. (2017) discussed unexpected transformations in a related compound, highlighting the complexity of reactions involving heterocyclic compounds in different solvents. This insight could be relevant for understanding the reactivity and potential applications of the compound (Sedova, Krivopalov, & Shkurko, 2017).
- Kametani et al. (1971) described alternate synthesis methods for benzomorphan and related compounds, providing a basis for the synthesis strategies that could be applied to similar complex molecules (Kametani et al., 1971).
Antimicrobial Activities
- Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Research into the antimicrobial potential of heterocyclic compounds could inform the development of novel drugs or materials with antibacterial properties (Bektaş et al., 2007).
Molecular Docking and Antifungal Evaluation
- Nimbalkar et al. (2016) utilized molecular docking and antifungal evaluation to investigate the efficacy of synthesized compounds against fungal pathogens. This methodology could be applied to assess the biological activity of new compounds, including the one of interest (Nimbalkar et al., 2016).
Safety and Hazards
The safety data sheet for a related compound, “N-(2,4-dimethylphenyl)-10-ethoxy-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide”, indicates that it is for research and development use only, under the supervision of a technically qualified individual .
Properties
IUPAC Name |
6-ethoxy-10-(2-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-4-24-17-11-7-8-13-14-12-20(2,25-18(13)17)22(19(26)21-14)15-9-5-6-10-16(15)23-3/h5-11,14H,4,12H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTOYXZONQWSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CC2NC(=S)N3C4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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